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(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol - 50596-34-4

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol

Catalog Number: EVT-1675466
CAS Number: 50596-34-4
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(Pyridin-2-ylmethoxy)phenyl)diazenyl)benzoic acid

  • Compound Description: This compound serves as a ligand in the formation of a cadmium(II) coordination polymer. [] The structure of this polymer, catena-poly[diaqua-bis(μ2-4-((4-(pyridin-2-ylmethoxy)phenyl)diazenyl)benzoato-κ3O,O′:N)cadmium(III)], has been characterized by X-ray crystallography. []
  • Relevance: This compound shares a core structure with (4-(Pyridin-2-ylmethoxy)phenyl)methanol, with the key difference being the presence of a diazenylbenzoic acid substituent on the phenyl ring instead of the methanol group. This substitution introduces a diazo group and a carboxylic acid functionality, potentially influencing the compound's coordination behavior and biological activity compared to (4-(Pyridin-2-ylmethoxy)phenyl)methanol. []

(Z)-2-(4-Nitrophenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]acrylonitrile

  • Compound Description: The crystal structure of this compound has been determined, revealing a nearly planar molecular structure stabilized by intramolecular C—H...N hydrogen bonds. [] The molecules are further connected through C—H...N and C—H...O hydrogen bonds to form layers within the crystal lattice. []

4-(Pyridin-2-ylmethoxy)benzoic acid

  • Compound Description: This compound acts as a ligand in the formation of several metal complexes. [, ] It forms salts with hexaaquacobalt(II) and hexaaquamanganese(II) ions, resulting in three-dimensional network structures stabilized by O—H⋯O and O—H⋯N hydrogen bonds. [, ]
  • Relevance: This compound is closely related to (4-(Pyridin-2-ylmethoxy)phenyl)methanol, differing only in the presence of a carboxylic acid group instead of the methanol substituent. This substitution significantly alters the compound's polarity and hydrogen bonding capabilities, potentially leading to distinct physicochemical properties and biological activities compared to (4-(Pyridin-2-ylmethoxy)phenyl)methanol. [, ]

Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoate/acetates

  • Compound Description: This series of compounds was synthesized and evaluated for herbicidal activity against barnyard grass and rape. [] Among the synthesized derivatives, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate exhibited promising herbicidal activity comparable to the commercial herbicide fluazifop-methyl. []

[5,11,17,23-Tetra-tert-butyl-25,27-(3,6-dioxaoctan-1,8-dioxy)-26,28-bis(pyridin-2-ylmethoxy)calix[4]arene]sodium iodide

  • Compound Description: This complex compound consists of a calix[4]arene derivative, sodium cation, iodide anion, 1,2,4,5-tetrafluoro-3,6-diiodobenzene molecule, and methanol molecules. [] The calix[4]arene derivative effectively chelates a sodium cation, forming a distorted octahedral structure. []
  • Relevance: This complex incorporates two (pyridin-2-ylmethoxy) units as part of the larger calix[4]arene structure. The presence of these units highlights the potential for (4-(Pyridin-2-ylmethoxy)phenyl)methanol derivatives to be incorporated into more complex supramolecular structures, influencing their interactions with other molecules. []
Overview

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol is an organic compound characterized by a pyridine ring connected to a phenyl ring via a methoxy group, with a hydroxymethyl group attached to the phenyl ring. This compound is significant in various fields of chemistry and biology due to its structural properties and potential applications.

Source

The compound is cataloged under the Chemical Abstracts Service number 50596-34-4, and it can be sourced from chemical suppliers specializing in organic compounds. It is often used as a building block in synthetic organic chemistry and medicinal chemistry research.

Classification

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol belongs to the class of organic compounds known as phenols and pyridine derivatives. It exhibits properties typical of both aromatic compounds and alcohols, making it versatile for various chemical reactions.

Synthesis Analysis

Methods

The synthesis of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol typically involves a multi-step process:

  1. Initial Reaction: The synthesis generally starts with the reaction of 4-hydroxybenzaldehyde with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction forms an intermediate compound.
  2. Reduction Step: The intermediate is then reduced using a reducing agent like sodium borohydride to yield (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol.

Technical Details

The reaction conditions are optimized for yield and purity, often utilizing techniques such as continuous flow reactors in industrial settings to enhance efficiency. The synthesis can be monitored using high-performance thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation.

Molecular Structure Analysis

Data

  • Molecular Formula: C13H13N1O2
  • Molecular Weight: Approximately 215.25 g/mol
  • Chemical Structure Features: The presence of both pyridine and phenol functional groups allows for diverse reactivity, including hydrogen bonding and coordination with metal ions.
Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol can participate in several types of chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: Various derivatives can be produced through reduction reactions using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The compound can undergo electrophilic substitution at the aromatic rings, as well as nucleophilic substitution reactions at the pyridine nitrogen .

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.
  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.
  • Conditions: Typically carried out in anhydrous solvents under controlled temperatures.
Mechanism of Action

The mechanism of action for (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol primarily involves its interactions with biological targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or allosteric sites, disrupting critical cellular pathways involved in processes like cancer cell proliferation .

Process Data

Research indicates that this compound shows potential anticancer activity by interfering with specific signaling pathways, leading to reduced cell growth and proliferation in vitro.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid or crystalline substance.
  • Melting Point: Specific melting point data may vary but is generally around 100–110 °C depending on purity.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide; limited solubility in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol has several notable applications:

  1. Building Block in Organic Synthesis: Used extensively in the synthesis of more complex organic molecules due to its reactive functional groups.
  2. Ligand in Coordination Chemistry: Acts as a ligand for metal ions, facilitating various coordination complexes useful in catalysis.
  3. Anticancer Research: Investigated for its potential therapeutic effects against cancer by inhibiting specific enzymes involved in tumor growth .
  4. Drug Development: Explored for designing inhibitors targeting specific molecular pathways relevant to diseases, particularly cancer .

This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, particularly within the fields of medicinal chemistry and materials science.

Biocatalytic Asymmetric Synthesis and Optimization Strategies

Biocatalyst Screening for Enantioselective Reduction of Phenyl(pyridin-2-yl)methanone Precursors

The enantioselective reduction of prochiral ketones like phenyl(pyridin-2-yl)methanone – a key precursor to (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol derivatives – demands biocatalysts with high activity and stereoselectivity. Traditional chemical catalysts often struggle with the steric and electronic challenges posed by these aryl heteroaryl ketones, classified as "hard-to-reduce" substrates [3]. Screening diverse microbial strains is essential for identifying efficient biocatalysts.

  • Lactic Acid Bacteria (LAB) Superiority: Extensive screening identified specific lactic acid bacteria (LAB), particularly strains isolated from Turkish sourdough (e.g., Leuconostoc pseudomesenteroides N13, Weissella paramesenteroides N7, Lactobacillus paracasei BD101), as exceptionally effective for reducing phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol [2] [3] [9]. These strains possess robust alcohol dehydrogenase (ADH) enzymes capable of accommodating bulky diaryl ketone substrates.
  • Enantioselectivity and Yield Metrics: Lactobacillus paracasei BD101 demonstrated remarkable performance, achieving >99% enantiomeric excess (ee) and 93% isolated yield for (S)-phenyl(pyridin-2-yl)methanol at the gram scale (5.87 g) [9]. Similarly, Leuconostoc pseudomesenteroides N13 achieved 99% ee and 98% yield, enabling the conversion of 11.9 g of ketone substrate to 11.79 g of the desired (S)-alcohol [2]. This highlights the exceptional stereocontrol and catalytic efficiency inherent in selected LAB strains.
  • Screening Criteria: Effective screening evaluates not just final ee and conversion, but also substrate loading tolerance, reaction time, byproduct formation, and biocatalyst stability/reusability. Whole-cell systems are preferred over isolated enzymes due to inherent cofactor regeneration and eliminated enzyme purification costs [3] [5] [9].

Table 1: Biocatalyst Performance in Phenyl(pyridin-2-yl)methanone Reduction

BiocatalystEnantiomeric Excess (ee)Conversion (%)Isolated Yield (%)Product ConfigurationGram-Scale Yield (g)Source
Lactobacillus paracasei BD101>99%99%93%(S)5.87 [9]
Leuconostoc pseudomesenteroides N13>99%99%98%(S)11.79 [2] [10]
Weissella paramesenteroides N7>99%>99%97%(S)11.07 [3]

Multi-Response Nonlinear Programming Models for Bioreduction Condition Optimization

Achieving maximal enantiomeric excess (ee) and substrate conversion simultaneously in biocatalytic reductions is a multivariate challenge. Traditional "one-variable-at-a-time" (OVAT) optimization is inefficient and fails to capture critical parameter interactions (e.g., pH-temperature effects on enzyme activity). Multi-response nonlinear programming (MRNLP) models overcome these limitations.

  • Model Formulation: MRNLP models integrate response surface methodology (RSM) with nonlinear optimization algorithms. Key bioreduction parameters – pH, temperature (°C), incubation time (h), and agitation speed (rpm) – are treated as continuous variables. Second-order polynomial equations are typically derived from experimental data to describe the relationship between these factors and the responses (ee and conversion) [2] [3] [10].
  • Restricted Maximum Likelihood (REML) Analysis: REML is employed for robust parameter estimation within the MRNLP framework, providing unbiased variance estimates crucial for handling experimental noise and ensuring model reliability [2] [10].
  • Objective Function: The core of the MRNLP model is an objective function designed to maximize both ee and conversion. This often involves a desirability function approach, transforming individual responses into dimensionless desirability scores (dee, dconversion) and maximizing the overall composite desirability (D) [2] [3] [10]:D = (dee * wee * dconversion * wconversion)1/(wee+wconversion)where w represents weighting factors prioritizing ee or conversion.
  • Constraint Handling: The model incorporates practical constraints (e.g., pH 5.0-7.5 for LAB viability, temperature 25-35°C, incubation time < 72h, agitation speed 100-200 rpm) to ensure solutions are biologically feasible [2] [10].
  • Solution via Gradient-Based Methods: Gradient-based optimization algorithms (e.g., Sequential Quadratic Programming - SQP) efficiently navigate the complex nonlinear solution space defined by the response surfaces and constraints to locate the global optimum [2] [10].

Inscribed Design Methodologies for Maximizing Enantiomeric Excess and Conversion Rates

Efficiently generating the high-quality experimental data required for building accurate MRNLP models necessitates sophisticated experimental design. Inscribed design methodologies, specifically inscribed central composite design (CCD), offer significant advantages over standard designs for constrained experimental spaces typical in biocatalysis [2] [10].

  • Constrained Experimental Region: Biocatalyst activity and stability impose strict boundaries on reaction conditions (e.g., narrow pH range, moderate temperatures). Standard CCD or Box-Behnken designs may place star points outside these feasible regions, wasting experimental effort. Inscribed CCD scales the design points so that all points, including axial (star) points, lie strictly within the operability region defined by the constraints [2] [10].
  • Design Efficiency: By concentrating experimental runs within the biologically relevant space, inscribed designs provide maximum information density for modeling the response surfaces of ee and conversion over the feasible ranges of pH, temperature, time, and agitation [2] [10].
  • Model Fitting and Validation: Data from the inscribed CCD experiments are used to fit the second-order polynomial models for ee and conversion via least squares or REML. Statistical validation (ANOVA, R2, adjusted R2, prediction R2, lack-of-fit test) confirms model adequacy. Response surface plots and contour plots visually depict the optimal zones and interaction effects [2] [3] [10].
  • Optimized Conditions Example: Application of an inscribed design-focused MRNLP model for Leuconostoc pseudomesenteroides N13 reducing phenyl(pyridin-2-yl)methanone pinpointed the optimum at pH 6.0, 29°C, 53 hours, and 153 rpm, predicting 99% conversion and 98.4% ee. Experimental validation under these conditions yielded >99% ee and 99% conversion [2] [10], confirming the model's predictive power and the design's efficacy.

Table 2: Inscribed Design-Based Optimization Results for Leuconostoc pseudomesenteroides N13

Optimization ParameterFeasible RangeOptimal ValuePredicted ResponseValidated Response
pH5.0 - 7.56.0
Temperature (°C)25 - 3529
Incubation Time (h)24 - 7253
Agitation Speed (rpm)100 - 200153
Enantiomeric Excess (ee, %)98.4%>99%
Substrate Conversion (%)99%99%
Isolated Yield (%)-98%
Gram-Scale Product (g)-11.79 g

Gram-Scale Production Using Leuconostoc pseudomesenteroides N13 Biocatalysts

Transitioning from optimized bench-scale reactions to gram-scale production is essential for practical application and demonstrates process robustness. Leuconostoc pseudomesenteroides N13 has proven highly effective for scalable enantioselective synthesis of (S)-phenyl(pyridin-2-yl)methanol.

  • High Substrate Loading: A defining feature of a viable gram-scale process is the ability to handle high substrate concentrations. L. pseudomesenteroides N13 successfully converted 11.9 grams of phenyl(pyridin-2-yl)methanone in a single batch [2] [10]. This represents a significant scale-up compared to earlier biocatalytic reports (e.g., 5.87 g with L. paracasei BD101 [9]).
  • Exceptional Yield and Purity: The process delivered 11.79 grams of (S)-phenyl(pyridin-2-yl)methanol, corresponding to an isolated yield of 98% while maintaining >99% enantiomeric purity [2] [10]. This demonstrates negligible product loss or racemization during scale-up and workup.
  • Biocatalyst Performance: Achieving near-quantitative conversion (99%) of such a high substrate mass underscores the robustness and high activity of the L. pseudomesenteroides N13 whole-cell catalyst under the optimized conditions (pH 6.0, 29°C, 53 h, 153 rpm) [2] [10].
  • Significance: This gram-scale achievement using L. pseudomesenteroides N13, facilitated by the inscribed design MRNLP optimization, marks a pivotal advancement in the biocatalytic synthesis of enantioenriched pyridinyl methanol derivatives like the target compound (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol. It confirms the methodology's readiness for producing multi-gram quantities of high-value chiral intermediates required for pharmaceutical development [2] [3] [10].

The integration of meticulous biocatalyst screening, advanced multi-response optimization modeling employing inscribed experimental designs, and validation at gram-scale establishes a powerful and generalizable framework for the efficient and sustainable asymmetric synthesis of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol and structurally related high-value chiral building blocks.

Properties

CAS Number

50596-34-4

Product Name

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol

IUPAC Name

[4-(pyridin-2-ylmethoxy)phenyl]methanol

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-8,15H,9-10H2

InChI Key

VMMKMDLPUUZFNZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CO

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CO

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